4-Ethoxy-2,5-difluorobenzaldehyde
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Overview
Description
4-Ethoxy-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of ethoxy and difluoro substituents on a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,5-difluorobenzaldehyde typically involves the ethoxylation and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,5-difluorobenzaldehyde with ethyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 4-Ethoxy-2,5-difluorobenzoic acid.
Reduction: 4-Ethoxy-2,5-difluorobenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethoxy-2,5-difluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and difluoro groups influence its binding affinity and reactivity, making it a valuable compound in biochemical studies .
Comparison with Similar Compounds
- 2,5-Difluorobenzaldehyde
- 4-Ethoxybenzaldehyde
- 2,4-Difluorobenzaldehyde
Comparison: 4-Ethoxy-2,5-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in specific synthetic and research applications .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-ethoxy-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
CYQANVOIVQRLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
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